N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-naphthamide
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Overview
Description
N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-naphthamide is a useful research compound. Its molecular formula is C23H22N2O3 and its molecular weight is 374.44. The purity is usually 95%.
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Scientific Research Applications
Sigma Receptor Ligand and Potential PET Imaging Agent
- Research Focus: This compound's derivatives have been explored as sigma(1) receptor ligands. A methylated derivative demonstrated potent sigma(1) ligand properties and selectivity, indicating potential as a tool for PET (Positron Emission Tomography) imaging experiments. Additionally, some derivatives showed antiproliferative activity in rat C6 glioma cells, suggesting potential uses in tumor research and therapy (Berardi et al., 2005).
Conducting Polymers from Low Oxidation Potential Monomers
- Research Focus: Derivatives of this compound have been used in the synthesis of conducting polymers via electropolymerization. These polymers, derived from bis(pyrrol-2-yl) arylenes, showed low oxidation potentials, indicating their potential use in conducting and semi-conducting materials (Sotzing et al., 1996).
DNA Interaction and Drug Candidate Potential
- Research Focus: Naphthalene-based Schiff base ligands related to this compound have been synthesized and shown to interact with DNA. Their metal complexes also demonstrated DNA binding activity, suggesting their potential as drug candidates (Kurt et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-2-28-21-11-9-20(10-12-21)25-15-19(14-22(25)26)24-23(27)18-8-7-16-5-3-4-6-17(16)13-18/h3-13,19H,2,14-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKMSQIIFCRVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.